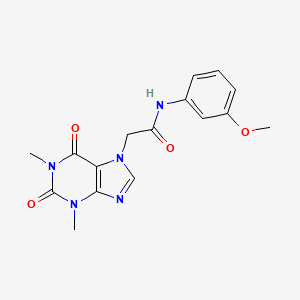
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, also known as CCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been synthesized for various purposes, including its potential application as an anticancer agent.
作用機序
The mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the induction of oxidative stress and mitochondrial dysfunction in cancer cells. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces the production of reactive oxygen species (ROS) and reduces the levels of glutathione, a major antioxidant in cells. This leads to the activation of the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have a range of biochemical and physiological effects. It inhibits the activity of key enzymes involved in cancer cell proliferation and survival, such as AKT and mTOR. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also modulates the expression of genes involved in cell cycle regulation and apoptosis. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy in animal models has not been extensively studied.
将来の方向性
There are several future directions for research on 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide. One area of focus is to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, as well as its efficacy in animal models. Another area of research is to elucidate the mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, particularly its effects on mitochondrial function and oxidative stress. Finally, there is a need to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as an anti-inflammatory and antioxidant agent, as well as its potential for other therapeutic applications.
合成法
The synthesis of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and IR. The synthesis method has been optimized to improve the yield and purity of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide.
科学的研究の応用
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been investigated for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXYTDGGORQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)


![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
